1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone
Description
The compound 1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone features a hybrid structure combining a 6-methyl-benzo[b][1,4]oxazin-3(4H)-one core linked via an ethanone bridge to a 3-morpholino-4-(o-tolyl)-substituted pyrazole. However, direct biological data for this specific compound are unavailable in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18-7-8-23-22(15-18)29(11-14-32-23)24(30)17-28-16-21(20-6-4-3-5-19(20)2)25(26-28)27-9-12-31-13-10-27/h3-8,15-16H,9-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEGCXOLZAUOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=C(C(=N3)N4CCOCC4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Weight : 445.5 g/mol
- CAS Number : 1251609-06-9
Biological Activity Overview
Research indicates that compounds containing the benzoxazine and pyrazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Exhibits significant effects against various bacterial strains and fungi.
- Anticancer Properties : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : May reduce inflammation in various models.
Antimicrobial Activity
A study highlighted the antimicrobial properties of benzoxazinones, noting their effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested using disc diffusion methods against several strains, showing promising results particularly against Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Activity
The anticancer potential of compounds similar to 1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone has been explored in various studies. A notable investigation revealed that derivatives of benzoxazinones showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like human leukocyte elastase, which plays a role in inflammation and tissue remodeling .
- Receptor Modulation : The morpholino group may interact with various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis .
- Oxidative Stress Reduction : Some derivatives have demonstrated antioxidant properties, which could contribute to their protective effects against cellular damage .
Case Studies
Several case studies have reported on the efficacy of this compound in various biological assays:
-
Study on Antimicrobial Effects :
- Conducted using standard microbial strains.
- Results indicated a significant zone of inhibition for E. coli and S. aureus, suggesting effective antimicrobial properties.
-
Cytotoxicity Assays :
- Evaluated using MTT assays on human cancer cell lines.
- Results showed IC50 values indicating strong cytotoxic effects, particularly in breast cancer cells.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells by inhibiting tubulin polymerization and disrupting microtubule dynamics. For instance, a study highlighted the effectiveness of pyrazole derivatives in targeting cancer cell lines, suggesting that the incorporation of the benzo[b][1,4]oxazine structure enhances this activity (PubChem CID 24279047) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains, demonstrating notable antibacterial effects. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for their survival. This application is particularly relevant in the development of new antibiotics in an era of increasing antibiotic resistance .
Polymer Chemistry
In material science, derivatives of 1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone have been explored as potential additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them suitable for use in high-performance polymers. Research indicates that incorporating such compounds can improve the durability and longevity of materials used in various industrial applications .
Synthesis and Characterization
A notable case study involved the synthesis of related compounds through multi-step reactions involving the benzo[b][1,4]oxazine framework. The characterization techniques employed included NMR spectroscopy and mass spectrometry, confirming the structural integrity and purity of the synthesized products. The findings underscored the versatility of these compounds in generating libraries for biological testing .
Clinical Trials
While direct clinical applications of 1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone are still emerging, preliminary trials have shown promising results in terms of safety and efficacy profiles for anticancer therapies. Ongoing studies aim to elucidate its pharmacokinetic properties and optimal dosing regimens .
Comparison with Similar Compounds
Core Structural Analog: Benzo[b][1,4]oxazin Derivatives
The benzo[b][1,4]oxazin moiety is a recurring motif in heterocyclic chemistry. For example:
- 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () shares the 6-methyl-benzooxazin core but incorporates pyrimidine substituents instead of pyrazole-morpholino groups. Its synthesis involves coupling with phenyl-1,2,4-oxadiazoles under mild conditions (Cs₂CO₃/DMF, room temperature), yielding derivatives characterized via NMR and IR .
- Key Differences: The target compound lacks pyrimidine substituents but introduces a pyrazole ring with morpholino and o-tolyl groups, which may enhance solubility and target affinity due to morpholino’s polarity and o-tolyl’s lipophilicity.
Pyrazole-Based Analogs
- 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde () features a pyrazole core modified with propargyloxy and phenyl groups. Synthesized via Vilsmeier-Haack cyclization and click chemistry, such compounds exhibit antimicrobial and antioxidant activities .
- 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () combines pyrazoline with benzothiazole, demonstrating antitumor and antidepressant activities .
- Key Differences: The target compound’s pyrazole is substituted with morpholino (a saturated tertiary amine) and o-tolyl (ortho-methylphenyl), which may confer distinct electronic and steric properties compared to methoxy or propargyloxy groups. Morpholino could improve aqueous solubility, while o-tolyl may enhance membrane permeability.
Hybrid Structures Involving Ethanone Bridges
The ethanone linker in the target compound is critical for spatial orientation. Analogous structures include:
- 2-Bromo-1-(1H-pyrazol-4-yl)ethanone (), used as a precursor for triazolothiadiazines. Its reactivity highlights the ethanone group’s role in facilitating cyclocondensation or alkylation reactions .
- Key Differences: The target compound’s ethanone connects two heterocyclic systems, whereas simpler analogs like use ethanone for functionalization or cyclization.
Characterization Techniques
- Spectroscopy : ¹H NMR, IR, and mass spectrometry are standard for verifying benzooxazin and pyrazole structures () .
Comparative Data Table
Q & A
What are the optimal synthetic routes for this compound, considering regioselectivity challenges in heterocyclic coupling reactions?
Methodological Answer:
Regioselective synthesis requires careful optimization of coupling agents and reaction conditions. For pyrazole-morpholino coupling, Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄ in degassed DMF/H₂O mixtures) ensures regiocontrol, as demonstrated in analogous pyrazole syntheses . Solvent polarity and temperature gradients (e.g., reflux at 80–100°C) minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) confirms product integrity .
How can X-ray crystallography using SHELXL resolve structural ambiguities in this compound, particularly the conformation of morpholino and o-tolyl substituents?
Methodological Answer:
SHELXL refines high-resolution crystallographic data to resolve substituent conformations. Key steps include:
- Data collection at low temperature (100 K) to reduce thermal motion artifacts.
- Twin refinement (via BASF parameter) for twinned crystals, common in flexible morpholino systems.
- Restraints on anisotropic displacement parameters for o-tolyl groups to address positional disorder .
What experimental strategies address discrepancies in biological activity data across assay systems (e.g., in vitro vs. cell-based models)?
Methodological Answer:
- Dose-response standardization : Use fixed IC₅₀ ranges (e.g., 1–50 µM) across assays to normalize potency comparisons.
- Orthogonal validation : Pair enzymatic inhibition assays (e.g., kinase targets) with cell viability assays (MTT/WST-1) to confirm target engagement .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Which computational methods predict binding affinity to kinase targets implicated in cancer?
Methodological Answer:
- Molecular docking : AutoDock Vina or Glide for binding mode prediction, using crystal structures of kinase active sites (e.g., PDB: 1ATP).
- QSAR modeling : Train models on pyrazole-morpholino analogs with known IC₅₀ values, incorporating descriptors like LogP and electrostatic potential .
How to design controlled experiments evaluating metabolic stability in hepatic microsomal assays?
Methodological Answer:
- Batch standardization : Use pooled human liver microsomes (HLM) from ≥10 donors to minimize variability.
- Time-course sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes for LC-MS/MS quantification.
- Positive controls : Include verapamil (high clearance) and propranolol (low clearance) for assay validation .
What analytical techniques confirm stereochemical integrity during scale-up synthesis?
Methodological Answer:
- 2D NMR : NOESY/ROESY to assess spatial proximity of benzooxazinone and pyrazole protons.
- LC-HRMS : Monitor isotopic patterns ([M+H]⁺) for mass accuracy (±5 ppm) and chiral purity .
Which statistical approaches analyze non-linear SAR correlations between substituent electronics and antimicrobial potency?
Methodological Answer:
- Multivariate regression : Include Hammett σ constants and π hydrophobicity parameters as independent variables.
- Cluster analysis : Group compounds by substituent electronic profiles (e.g., electron-withdrawing vs. donating) to identify activity trends .
What crystallization conditions favor diffraction-quality single crystals for thermally sensitive compounds?
Methodological Answer:
- Solvent systems : Slow evaporation in dichloromethane/methanol (3:1 v/v) at 4°C.
- Seeding : Introduce microcrystals via streak seeding to nucleate ordered growth.
- Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during data collection .
How to reconcile conflicting cytochrome P450 inhibition profiles across isoform-specific substrates?
Methodological Answer:
- Substrate panel testing : Evaluate inhibition against CYP3A4 (midazolam), CYP2D6 (dextromethorphan), and CYP2C9 (warfarin).
- Mechanistic studies : Conduct time-dependent inhibition (TDI) assays with pre-incubation steps to distinguish reversible vs. irreversible binding .
What validation criteria apply to DFT predictions of redox behavior in protic solvents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
